molecular formula C20H22FN3O4 B13402614 Moxifloxacin Impurity E

Moxifloxacin Impurity E

Cat. No.: B13402614
M. Wt: 387.4 g/mol
InChI Key: IRASTQSQRDRSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moxifloxacin Impurity E is a chemical compound related to Moxifloxacin, a fluoroquinolone antibiotic. Moxifloxacin is widely used to treat various bacterial infections, including respiratory and skin infections. Impurity E is one of the degradation products or by-products formed during the synthesis or storage of Moxifloxacin. Understanding and controlling impurities like Impurity E is crucial for ensuring the safety and efficacy of pharmaceutical products.

Preparation Methods

The preparation of Moxifloxacin Impurity E involves several steps. One method includes the alkalization of Moxifloxacin hydrochloride using sodium bicarbonate solution to obtain Moxifloxacin free alkali. This is followed by demethylation of the free alkali, and the final product is obtained through recrystallization and refining . This synthetic route is relatively straightforward and yields a high-purity product suitable for research and chemical standard applications.

Chemical Reactions Analysis

Moxifloxacin Impurity E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can catalyze this reaction.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Moxifloxacin Impurity E has several scientific research applications:

Mechanism of Action

The mechanism of action of Moxifloxacin Impurity E is not well-documented, as it is primarily a by-product rather than an active pharmaceutical ingredient. Moxifloxacin itself functions by inhibiting type II DNA topoisomerases, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Moxifloxacin Impurity E can be compared with other impurities and degradation products of Moxifloxacin, such as:

  • Moxifloxacin Impurity A
  • Moxifloxacin Impurity B
  • Moxifloxacin Impurity C
  • Moxifloxacin Impurity D
  • Moxifloxacin Impurity F

Each of these impurities has unique chemical structures and properties. This compound is unique due to its specific formation pathway and the conditions under which it is produced .

Properties

IUPAC Name

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRASTQSQRDRSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.